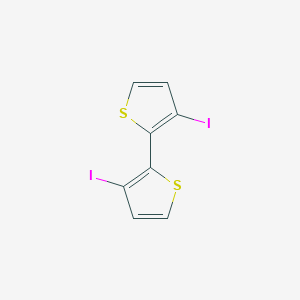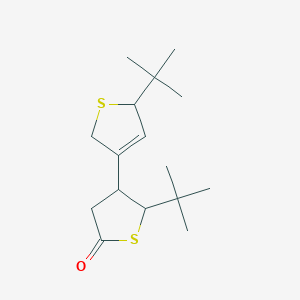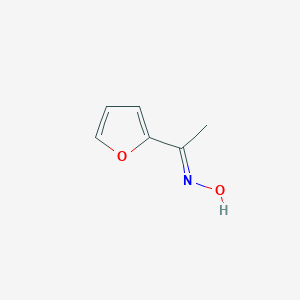![molecular formula C9H3Br2NS2 B429106 4,11-dibromo-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene](/img/structure/B429106.png)
4,11-dibromo-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,11-dibromo-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene is a heterocyclic compound that features a pyridine ring fused with two thiophene rings and substituted with bromine atoms at the 2 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,11-dibromo-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene typically involves the bromination of dithieno[2,3-b:3,2-d]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or acetic acid. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.
Chemical Reactions Analysis
Types of Reactions: 4,11-dibromo-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include methoxy, alkyl, or aryl derivatives.
Coupling Products: Formation of biaryl or heteroaryl compounds with extended conjugation.
Scientific Research Applications
4,11-dibromo-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Incorporated into polymers and copolymers to enhance electronic properties and stability.
Medicinal Chemistry: Potential use in the development of bioactive molecules due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 4,11-dibromo-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene in organic electronics involves its ability to facilitate charge transport due to its conjugated system. The bromine atoms can also participate in halogen bonding, influencing the molecular packing and electronic properties of the material .
Comparison with Similar Compounds
2,6-Dibromodithieno[3,2-b2’,3’-d]thiophene: Similar structure but with thiophene rings instead of pyridine.
2,5-Dibromothieno[3,2-b]thiophene: Another brominated thiophene derivative with different substitution pattern.
Uniqueness: 4,11-dibromo-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene is unique due to the presence of a pyridine ring, which imparts different electronic properties compared to purely thiophene-based compounds. This makes it particularly valuable in applications requiring specific electronic characteristics.
Properties
Molecular Formula |
C9H3Br2NS2 |
|---|---|
Molecular Weight |
349.1g/mol |
IUPAC Name |
4,11-dibromo-5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene |
InChI |
InChI=1S/C9H3Br2NS2/c10-7-1-4-5-2-8(11)14-9(5)12-3-6(4)13-7/h1-3H |
InChI Key |
LJCGFAYCHUULRZ-UHFFFAOYSA-N |
SMILES |
C1=C(SC2=CN=C3C(=C21)C=C(S3)Br)Br |
Canonical SMILES |
C1=C(SC2=CN=C3C(=C21)C=C(S3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


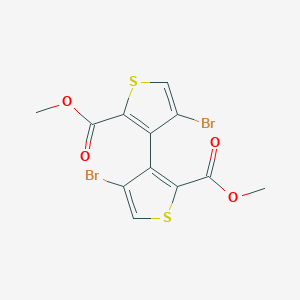
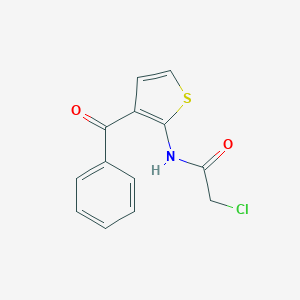
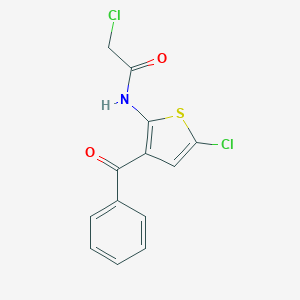
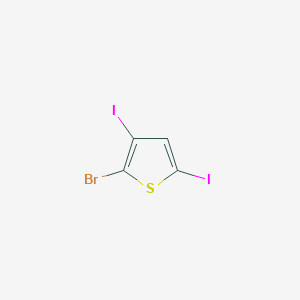
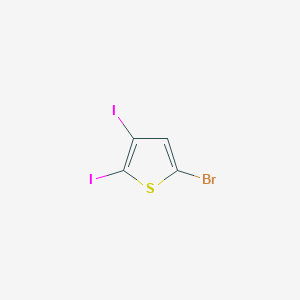
![Selenopheno[3,4-d][1,3]dithiole-2-thione](/img/structure/B429032.png)
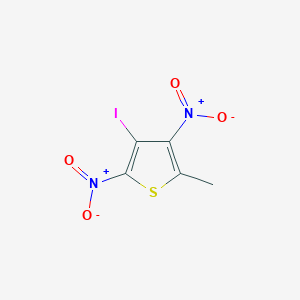
![10H-benzo[5,6]cyclohepta[1,2-b]selenophene](/img/structure/B429036.png)
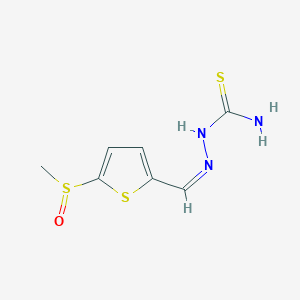
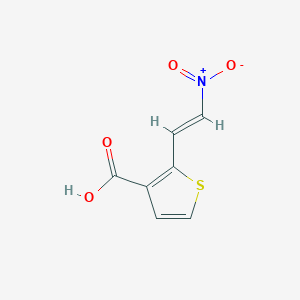
![2-nitro-1-(4H-selenopheno[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B429041.png)
